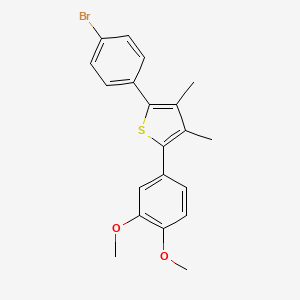

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene

Beschreibung

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and methoxy groups attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.

Eigenschaften

CAS-Nummer |

858344-73-7 |

|---|---|

Molekularformel |

C20H19BrO2S |

Molekulargewicht |

403.3 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene |

InChI |

InChI=1S/C20H19BrO2S/c1-12-13(2)20(15-7-10-17(22-3)18(11-15)23-4)24-19(12)14-5-8-16(21)9-6-14/h5-11H,1-4H3 |

InChI-Schlüssel |

VGZLVKAKENQGBS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=C1C)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and 2,3-dimethylthiophene.

Condensation Reaction: The aldehydes undergo a condensation reaction with 2,3-dimethylthiophene in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the thiophene ring. This step may require the use of a catalyst such as palladium or copper.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiophenes with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.

Industry: It is used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and methoxy groups can enhance its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile

- 2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)thiophene

Uniqueness

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall stability, making it a valuable compound for various research applications.

Biologische Aktivität

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including neuroprotective and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19BrO2S

- Molecular Weight : 403.33 g/mol

- CAS Number : 858344-73-7

The compound features a thiophene ring substituted with bromophenyl and dimethoxyphenyl groups, which are believed to enhance its biological activity.

Neuroprotective Activity

Recent studies indicate that compound A exhibits promising neuroprotective effects . In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells.

- Case Study : In a study involving cultured neurons exposed to oxidative stress, treatment with compound A resulted in a significant reduction in cell death compared to untreated controls. The protective effect was attributed to the compound's ability to enhance the expression of antioxidant enzymes.

Anticancer Activity

The anticancer properties of compound A have also been investigated. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

- In Vitro Studies :

- MCF7 Cell Line : Compound A exhibited an IC50 value of approximately 15 µM, indicating effective inhibition of cell growth.

- A549 Cell Line : Similar results were observed, with a notable decrease in cell viability at concentrations above 10 µM.

The biological activity of compound A is largely attributed to its interaction with cellular signaling pathways:

- Apoptosis Induction : Compound A activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cell lines, preventing further proliferation.

- Antioxidant Activity : The compound enhances the cellular antioxidant capacity, mitigating oxidative damage.

Comparative Biological Activity Table

| Activity Type | Model System | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Neuroprotection | Neuronal Cells | Significant reduction in apoptosis | Modulation of oxidative stress pathways |

| Anticancer | MCF7 Cell Line | 15 µM | Apoptosis induction |

| Anticancer | A549 Cell Line | 10 µM | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.